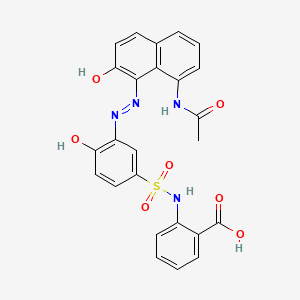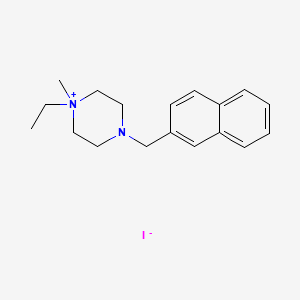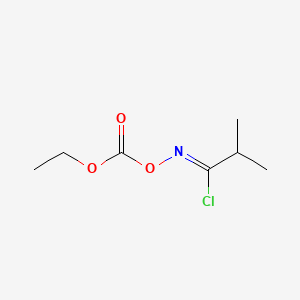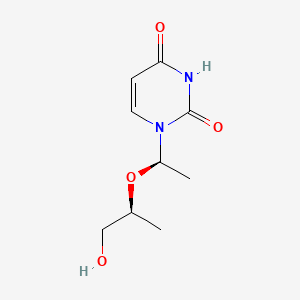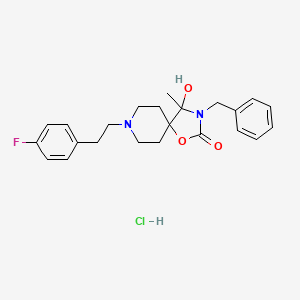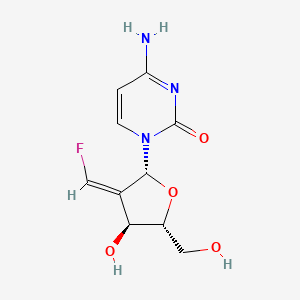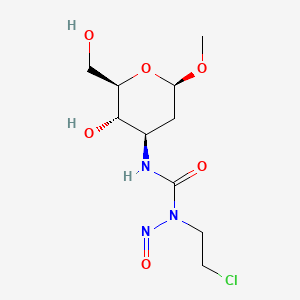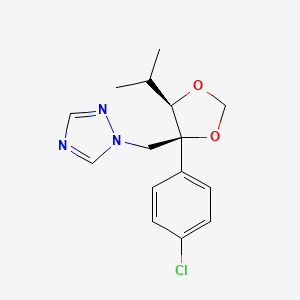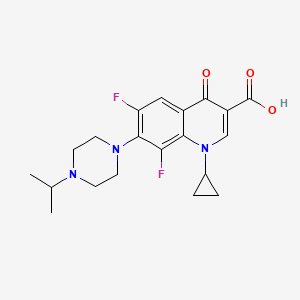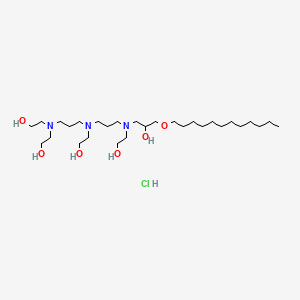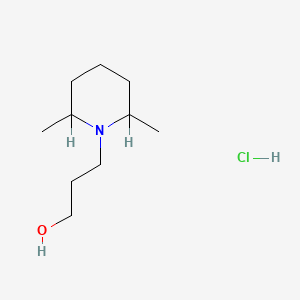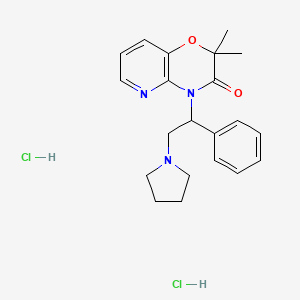
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a pyrido-oxazinone core and a phenyl-pyrrolidinyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the dimethyl groups via alkylation reactions.
- Attachment of the phenyl-pyrrolidinyl side chain through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow techniques to streamline the synthesis process.
化学反応の分析
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand to investigate receptor interactions. Its structural features make it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride may have potential therapeutic applications. It could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Binding to active sites of enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Binding to nucleic acids: Affecting gene expression or DNA replication.
類似化合物との比較
Similar Compounds
Similar compounds to 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(1-phenyl-2-(1-pyrrolidinyl)ethyl)-, dihydrochloride include:
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with variations in the side chains or substituents.
Phenyl-pyrrolidinyl compounds: Molecules with similar side chains but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrido-oxazinone core with a phenyl-pyrrolidinyl side chain. This structural arrangement imparts specific chemical and biological properties that distinguish it from other compounds.
特性
CAS番号 |
88809-71-6 |
|---|---|
分子式 |
C21H27Cl2N3O2 |
分子量 |
424.4 g/mol |
IUPAC名 |
2,2-dimethyl-4-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O2.2ClH/c1-21(2)20(25)24(19-18(26-21)11-8-12-22-19)17(15-23-13-6-7-14-23)16-9-4-3-5-10-16;;/h3-5,8-12,17H,6-7,13-15H2,1-2H3;2*1H |
InChIキー |
HLTPHLAEOYYKNN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCC3)C4=CC=CC=C4)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


